N,N'-Bis(allyloxycarbonyl)-4-methyl-1,3-phenylenediamine
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Overview
Description
N,N’-Bis(allyloxycarbonyl)-4-methyl-1,3-phenylenediamine is an organic compound that belongs to the class of phenylenediamines. This compound is characterized by the presence of two allyloxycarbonyl groups attached to a 4-methyl-1,3-phenylenediamine core. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(allyloxycarbonyl)-4-methyl-1,3-phenylenediamine typically involves the reaction of 4-methyl-1,3-phenylenediamine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(allyloxycarbonyl)-4-methyl-1,3-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The allyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N,N’-Bis(allyloxycarbonyl)-4-methyl-1,3-phenylenediamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(allyloxycarbonyl)-4-methyl-1,3-phenylenediamine involves its interaction with specific molecular targets. The allyloxycarbonyl groups can undergo hydrolysis to release active intermediates that interact with enzymes or other proteins. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: This compound is used as an organocatalyst and has similar structural features.
N,N’-Bis(2-ethoxyethyl)acrylamide: Used in polymer synthesis and has comparable functional groups.
Uniqueness
N,N’-Bis(allyloxycarbonyl)-4-methyl-1,3-phenylenediamine is unique due to its specific combination of allyloxycarbonyl groups and a 4-methyl-1,3-phenylenediamine core
Properties
CAS No. |
16366-09-9 |
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Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
prop-2-enyl N-[2-methyl-5-(prop-2-enoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C15H18N2O4/c1-4-8-20-14(18)16-12-7-6-11(3)13(10-12)17-15(19)21-9-5-2/h4-7,10H,1-2,8-9H2,3H3,(H,16,18)(H,17,19) |
InChI Key |
WLDJUSUENDADEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC=C)NC(=O)OCC=C |
Origin of Product |
United States |
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